molecular formula C15H14BrNO B404943 N-(4-bromo-3-methylphenyl)-3-methylbenzamide CAS No. 330468-23-0

N-(4-bromo-3-methylphenyl)-3-methylbenzamide

Cat. No.: B404943
CAS No.: 330468-23-0
M. Wt: 304.18g/mol
InChI Key: KHFIXHHKEXWCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as a methyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and aryl boronic acids are often used in Suzuki coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

    Coupling Reactions: Products include biaryl compounds and other coupled derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s bromine and methyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(4-bromo-3-methylphenyl)picolinamide
  • N-(4-bromo-3-methylphenyl)semicarbazone

Uniqueness

N-(4-bromo-3-methylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-4-3-5-12(8-10)15(18)17-13-6-7-14(16)11(2)9-13/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFIXHHKEXWCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.